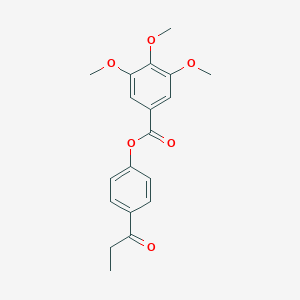![molecular formula C12H18N2O3S B400455 N-[4-(butylsulfamoyl)phenyl]acetamide CAS No. 72225-61-7](/img/structure/B400455.png)
N-[4-(butylsulfamoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl chloride to form the butylsulfamoyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamide derivatives
Aplicaciones Científicas De Investigación
N-[4-(butylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis . This inhibition leads to the disruption of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(tert-butylsulfamoyl)phenyl]acetamide
- N-[4-benzylsulfamoyl)phenyl]acetamide
- N-[4-diethylsulfamoyl)phenyl]acetamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]acetamide is unique due to its specific butylsulfamoyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications .
Propiedades
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-13-18(16,17)12-7-5-11(6-8-12)14-10(2)15/h5-8,13H,3-4,9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZSXTHPECFWFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-3-chlorobut-2-enyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B400373.png)
![2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B400377.png)


![2-[(4-fluorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B400381.png)

![N-{4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl}acetamide](/img/structure/B400384.png)

![5-Chloro-2-[4-({4-chloro-3-nitrobenzylidene}amino)phenyl]-1,3-benzoxazole](/img/structure/B400390.png)
![2-(2-Fluorophenyl)-5-[(3-{4-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B400392.png)
![4-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B400394.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B400398.png)
![2-chloro-N-[3-({3-ethoxy-2-hydroxy-5-nitrobenzylidene}amino)phenyl]benzamide](/img/structure/B400399.png)
